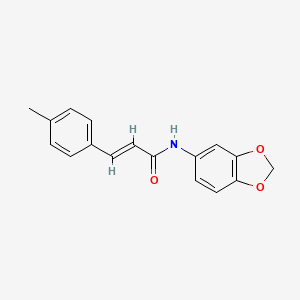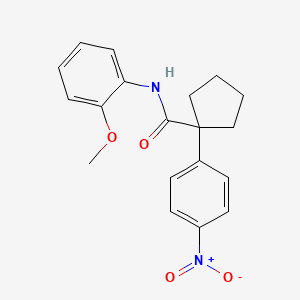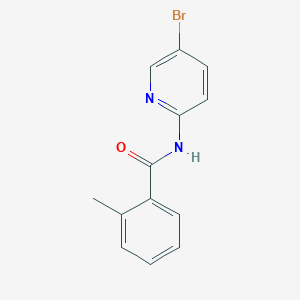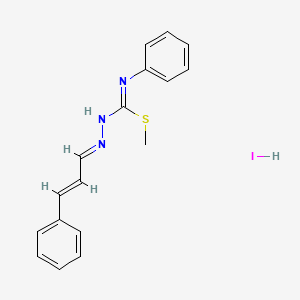![molecular formula C14H21N3O2S2 B5784876 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)
4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is used in scientific research for its potential therapeutic effects in various diseases.
作用機序
The mechanism of action of 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting specific enzymes and signaling pathways involved in various diseases. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. It has also been reported to inhibit the activity of dipeptidyl peptidase-4, which plays a role in glucose metabolism.
Biochemical and Physiological Effects:
4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer, it has been reported to induce cell cycle arrest and apoptosis by activating the p53 pathway. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In diabetes, it has been reported to increase insulin secretion and improve glucose uptake by skeletal muscle cells. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide in lab experiments include its potential therapeutic effects in various diseases, its ability to inhibit specific enzymes and signaling pathways, and its anti-inflammatory properties. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide. One direction is to investigate its potential therapeutic effects in other diseases such as cardiovascular disease and neurodegenerative diseases. Another direction is to study its safety and efficacy in humans through clinical trials. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide for different diseases. Finally, the development of more potent and selective analogs of 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide could lead to the discovery of novel therapeutic agents.
合成法
The synthesis of 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with cyclopentylamine in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with thiosemicarbazide in the presence of sodium acetate and acetic acid to obtain the final product.
科学的研究の応用
4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide has been extensively studied for its potential therapeutic effects in various diseases such as cancer, diabetes, and inflammation. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In diabetes, it has been reported to improve glucose tolerance and insulin sensitivity. Additionally, it has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-cyclopentyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S2/c15-21(18,19)13-7-5-11(6-8-13)9-10-16-14(20)17-12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H2,15,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLORFCRFVVAXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803411 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{2-[(Cyclopentylcarbamothioyl)amino]ethyl}benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)



![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)



![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)


![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)
![1,3-benzodioxole-5-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5784885.png)